
N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine” is a compound that contains a Boc-protected amine group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of Boc-protected amines, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions. The reaction involves a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc in an orthogonal protection strategy . The Boc group can be cleaved under anhydrous acidic conditions .Scientific Research Applications
Catalysts for N-Boc Protection of Amines
Poly(N-vinylimidazole) and N-sulfonic acid poly(4-vinylpyridinium) chloride have been identified as effective catalysts for the N-Boc protection of amines. These halogen-free catalysts offer advantages such as excellent yields, reusability, and the absence of toxic solvents, making them suitable for both laboratory and industrial applications (Khaligh, 2012); (Shirini, Khaligh, & Goli Jolodar, 2013).
Synthesis of Functionalized Polymers
A method for the selective single monomer addition in living cationic polymerization has been developed, utilizing a protected 2-aminoethyl vinyl ether (BocVE) for the sequential double end-functionalization of polymers. This technique allows for the introduction of amine-functionalized and amine-carboxylate double-functionalized polymers, demonstrating the utility of N-Boc protected vinyl compounds in advanced polymer synthesis (Ida, Terashima, Ouchi, & Sawamoto, 2010).
Advanced Organic Synthesis Techniques
Photoredox α-vinylation of α-amino acids and N-aryl amines has been achieved through the coupling of vinyl sulfones with photoredox-generated α-amino radicals. This method provides a new approach to forming allylic amines with excellent control over olefin geometry, showcasing the versatility of N-Boc protected amines in synthesizing natural products and pharmacophores (Noble & MacMillan, 2014).
Green Chemistry Approaches
Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water represents a significant advancement towards greener chemistry. This method avoids the use of harmful solvents and excessive catalysts, providing a sustainable approach to the N-Boc protection of amines, crucial for synthetic and medicinal chemistry applications (Chankeshwara & Chakraborti, 2006).
Novel Ligands for Organic Reactions
New ligands for palladium-catalyzed C-N couplings of aryl and heteroaryl bromides and chlorides, as well as for vinyl bromides at room temperature, have been developed. These findings enhance the efficiency of coupling reactions involving BOC-protected amines, further expanding the scope of N-Boc protected compounds in complex organic synthesis (Reddy, Kingston, & Verkade, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-ethenylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDNSFEXHTTF-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
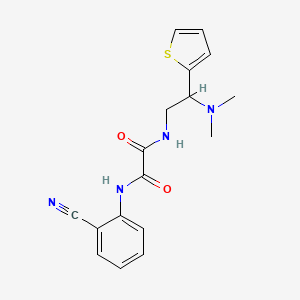
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
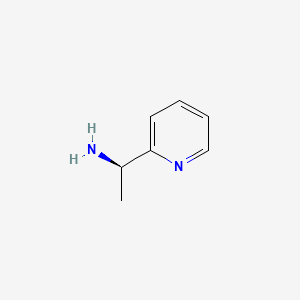
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
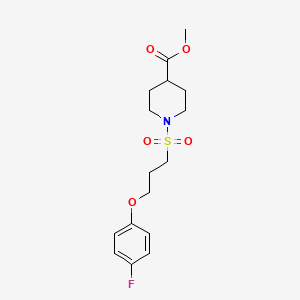
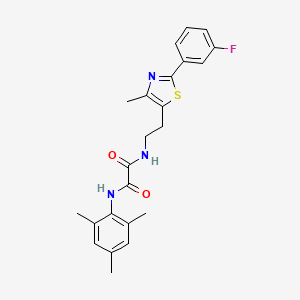
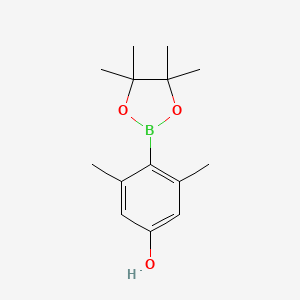
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)
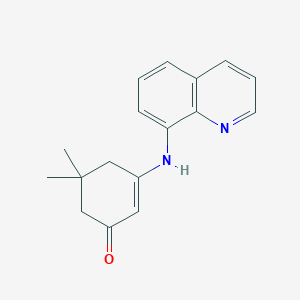
![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)